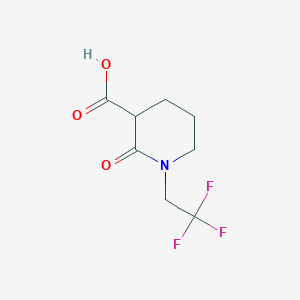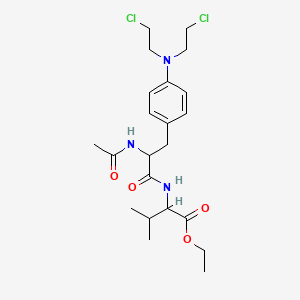
(2R,5s)-5-methyl-2-phenylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5s)-5-Methyl-2-phenylmorpholin ist ein chirales Morpholin-Derivat mit einer Phenylgruppe am zweiten Kohlenstoffatom und einer Methylgruppe am fünften Kohlenstoffatom.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,5s)-5-Methyl-2-phenylmorpholin beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter bestimmten Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung chiraler Katalysatoren, um die gewünschte Stereochemie zu erreichen. Beispielsweise kann die Reaktion eines phenylsubstituierten Epoxids mit einem methylsubstituierten Amin in Gegenwart eines chiralen Katalysators (2R,5s)-5-Methyl-2-phenylmorpholin ergeben .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für (2R,5s)-5-Methyl-2-phenylmorpholin können die großtechnische Synthese unter Verwendung von Mikroreaktorsystemen im Durchfluss beinhalten. Diese Systeme bieten Vorteile wie erhöhte Effizienz, bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R,5s)-5-Methyl-2-phenylmorpholin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amin-Derivate umwandeln.
Substitution: Die Phenyl- und Methylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxide ergeben, während die Reduktion sekundäre oder tertiäre Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
(2R,5s)-5-Methyl-2-phenylmorpholin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als chirales Bauelement bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Es laufen Forschungen, um sein Potenzial als pharmazeutisches Zwischenprodukt oder als Wirkstoff zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2R,5s)-5-Methyl-2-phenylmorpholin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Beispielsweise kann es als Inhibitor bestimmter Enzyme wirken oder an bestimmte Rezeptoren in biologischen Systemen binden. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of (2R,5s)-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2R,5s)-5-Methyl-2-phenylpyrrolidin: Ähnlich in der Struktur, aber mit einem Pyrrolidinring anstelle eines Morpholinrings.
(2R,5s)-5-Methyl-2-phenylpiperidin: Enthält einen Piperidinring anstelle eines Morpholinrings.
Einzigartigkeit
(2R,5s)-5-Methyl-2-phenylmorpholin ist einzigartig aufgrund seiner spezifischen Stereochemie und des Vorhandenseins sowohl einer Phenyl- als auch einer Methylgruppe am Morpholinring. Diese Kombination von Merkmalen verleiht ihm im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(2R,5S)-5-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
LQHGEOIBMBXJGV-ONGXEEELSA-N |
Isomerische SMILES |
C[C@H]1CO[C@@H](CN1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1COC(CN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


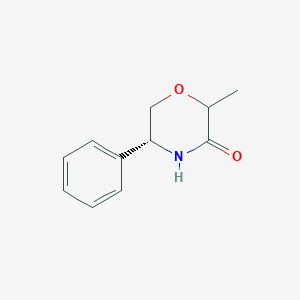
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)
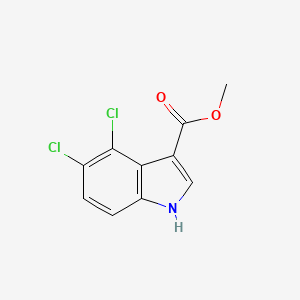

![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)

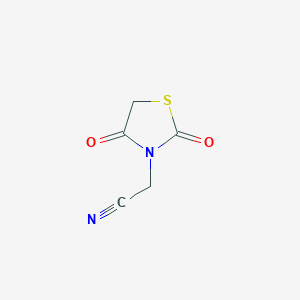

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
